2-chloro-N-(1-cyanocyclohexyl)propanamide
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Overview
Description
2-chloro-N-(1-cyanocyclohexyl)propanamide is an organic compound with the molecular formula C10H15ClN2O and a molecular weight of 214.69 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves several steps. One common method includes the reaction of cyclohexylamine with acryloyl chloride to form N-(1-cyanocyclohexyl)acrylamide. This intermediate is then chlorinated using thionyl chloride to yield the final product . The reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
2-chloro-N-(1-cyanocyclohexyl)propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions, forming corresponding amides or thioamides.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The amide group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Scientific Research Applications
2-chloro-N-(1-cyanocyclohexyl)propanamide is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-cyanocyclohexyl)propanamide involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids . This interaction can lead to the modification of these biomolecules, affecting their function and activity .
Comparison with Similar Compounds
2-chloro-N-(1-cyanocyclohexyl)propanamide can be compared with similar compounds such as:
2-chloro-N-(1-cyanocyclobutyl)propanamide: This compound has a similar structure but with a cyclobutyl ring instead of a cyclohexyl ring.
2-chloro-N-(1-cyanocyclohexyl)-N-methylpropanamide: This compound has an additional methyl group on the nitrogen atom, which can affect its reactivity and properties.
Properties
IUPAC Name |
2-chloro-N-(1-cyanocyclohexyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O/c1-8(11)9(14)13-10(7-12)5-3-2-4-6-10/h8H,2-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NORBIVAWQUKFIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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